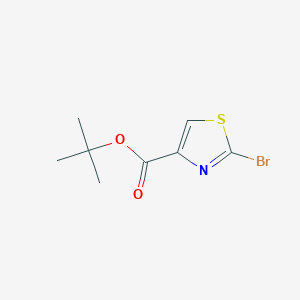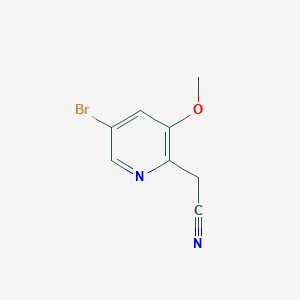![molecular formula C7H7NO B3059227 2,3-Dihydrofuro[3,2-b]pyridine CAS No. 95837-09-5](/img/structure/B3059227.png)
2,3-Dihydrofuro[3,2-b]pyridine
Übersicht
Beschreibung
2,3-Dihydrofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2 .
Synthesis Analysis
The synthesis of this compound derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . Another approach involves a KOH-catalyzed reaction between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused ring system consisting of a pyridine ring and a dihydrofuran ring .Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical and Chemical Properties Analysis
This compound is a pale yellow solid . The melting point of a related compound was found to be 66-67°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,3-Dihydrofuro[3,2-b]pyridines are synthesized using various chemical processes that have been explored in the scientific literature. For instance, Hajbi et al. (2007) describe the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines using the inverse electron Diels–Alder reaction, a method that proves efficient and allows for shorter reaction times due to microwave activation (Hajbi et al., 2007). Similarly, Kuethe (2019) discusses a one-pot synthesis strategy for various 2,3-dihydrofuro[3,2-b]pyridines, demonstrating the versatility and efficiency of the synthetic process (Kuethe, 2019).
Applications in Heterocyclic Chemistry
The role of 2,3-Dihydrofuro[3,2-b]pyridine in heterocyclic chemistry is significant. Yang et al. (2015) reported on the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, which resulted in the synthesis of functional furo[3,2-b]pyridines. This process is notable for its excellent regio- and stereoselectivity (Yang et al., 2015).
Environmental Applications
An interesting application of pyridines, including furo[3,2-b]pyridines, can be found in environmental science. Li et al. (2017) researched the degradation of pyridine in drinking water using a dielectric barrier discharge system, which demonstrates an application in water treatment technologies (Li et al., 2017).
Zukünftige Richtungen
2,3-Dihydrofuro[3,2-b]pyridine derivatives have attracted increasing attention due to various types of biological activity observed for these fused heterocyclic systems . They have shown promise for the treatment of Alzheimer’s disease , indicating potential future directions in medical research and drug development.
Eigenschaften
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQPPHJEYPUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573800 | |
| Record name | 2,3-Dihydrofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95837-09-5 | |
| Record name | 2,3-Dihydrofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-](/img/structure/B3059148.png)
![4-{[(2-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3059149.png)










